molecular formula C15H13NO4 B3282145 2-((Phenoxycarbonyl)amino)-2-phenylacetic acid CAS No. 74581-11-6

2-((Phenoxycarbonyl)amino)-2-phenylacetic acid

Cat. No.: B3282145
CAS No.: 74581-11-6
M. Wt: 271.27 g/mol
InChI Key: YNJUAHOQNVMQJS-UHFFFAOYSA-N
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Description

2-((Phenoxycarbonyl)amino)-2-phenylacetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a phenoxycarbonyl group attached to the amino group and a phenyl group attached to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Phenoxycarbonyl)amino)-2-phenylacetic acid can be achieved through several methods. One common approach involves the reaction of phenylacetic acid with phenyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product .

Another method involves the amidomalonate synthesis, where diethyl acetamidomalonate is converted into an enolate ion by treatment with a base, followed by alkylation with a primary alkyl halide. The resulting product is then hydrolyzed and decarboxylated to yield the desired amino acid .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-((Phenoxycarbonyl)amino)-2-phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxyl group into an alcohol.

    Substitution: The phenoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-((Phenoxycarbonyl)amino)-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in peptide maturation, such as peptidylglycine α-amidating monooxygenase. This enzyme catalyzes the conversion of glycine-extended peptides into their amidated forms, which are essential for their biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its phenoxycarbonyl group provides stability and reactivity, making it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

2-(phenoxycarbonylamino)-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c17-14(18)13(11-7-3-1-4-8-11)16-15(19)20-12-9-5-2-6-10-12/h1-10,13H,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJUAHOQNVMQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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